(R)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid (R)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17367166
InChI: InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)7-10-5-4-6-12(16)8-10/h4-6,8,11H,7,9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
SMILES:
Molecular Formula: C15H20BrNO4
Molecular Weight: 358.23 g/mol

(R)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

CAS No.:

Cat. No.: VC17367166

Molecular Formula: C15H20BrNO4

Molecular Weight: 358.23 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid -

Specification

Molecular Formula C15H20BrNO4
Molecular Weight 358.23 g/mol
IUPAC Name (2R)-2-[(3-bromophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)7-10-5-4-6-12(16)8-10/h4-6,8,11H,7,9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
Standard InChI Key PALAEQFKVALUOR-LLVKDONJSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=CC=C1)Br)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)Br)C(=O)O

Introduction

Chemical Identity and Structural Features

The compound (R)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid has the molecular formula C₁₅H₂₀BrNO₄ and a molecular weight of 358.23 g/mol . Its IUPAC name is (2R)-2-[(3-bromophenyl)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid, and it is registered under CAS number 886364-87-0 . The structure comprises three key functional groups:

  • A 3-bromobenzyl group at the second carbon, enabling π-π interactions with aromatic residues in proteins.

  • A Boc-protected amine at the third carbon, which stabilizes the amino group during synthetic procedures.

  • A propanoic acid terminus, facilitating solubility in polar solvents and participation in condensation reactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₂₀BrNO₄
Molecular Weight358.23 g/mol
CAS Number886364-87-0
Chiral CenterR-configuration at C2
Purity (Commercial)≥97% (Research grade)

Synthesis and Stereochemical Control

The synthesis of (R)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid involves multi-step protocols to ensure stereochemical fidelity. A typical route includes:

  • Chiral Precursor Preparation: Starting from enantiomerically pure amino acids, such as (R)-phenylalanine, the benzyl group is functionalized with a bromine atom at the meta position.

  • Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to prevent unwanted side reactions .

  • Carboxylic Acid Activation: The propanoic acid group is introduced via carboxylation or oxidation of a terminal alcohol, followed by purification via recrystallization or chromatography.

Critical challenges include maintaining the R-configuration during bromobenzylation and avoiding racemization during Boc protection. Advanced techniques like asymmetric catalysis and chiral HPLC are employed to ensure enantiomeric excess ≥98% .

Applications in Medicinal Chemistry

Drug Design and Development

The compound’s structural versatility makes it a valuable building block for:

  • Peptide Mimetics: The Boc group safeguards the amine during solid-phase peptide synthesis, while the bromobenzyl moiety enhances binding to hydrophobic pockets in target proteins .

  • Enzyme Inhibitors: Its ability to mimic natural substrates allows researchers to study protease and kinase inhibition mechanisms, particularly in cancer and neurodegenerative diseases.

Biochemical Assays

In enzymology, this compound is used to:

  • Probe active-site interactions via X-ray crystallography, leveraging bromine’s heavy atom effect for phase determination .

  • Quantify binding affinities using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

Biological Activities and Mechanistic Insights

The 3-bromobenzyl group facilitates halogen bonding with electron-rich regions in proteins, while the Boc group modulates solubility and prevents premature deamination . Key findings include:

  • Selective Serotonin Reuptake Inhibition: Structural analogs of this compound exhibit nanomolar affinity for serotonin transporters, suggesting potential antidepressant applications .

  • Antimicrobial Properties: Derivatives with modified benzyl groups show activity against Gram-positive bacteria, attributed to cell wall synthesis disruption .

Related Compounds and Structural Analogues

Variations in the benzyl substituent or Boc group alter physicochemical and biological properties:

Table 2: Comparative Analysis of Structural Analogues

Compound NameMolecular FormulaMolecular WeightCAS NumberKey Difference
(R)-3-(2-Bromophenyl)-...propanoic acidC₁₄H₁₈BrNO₄344.2 g/mol500789-07-1Bromine at ortho position
(R)-2-Benzyl-...propanoic acidC₁₅H₂₁NO₄279.33 g/mol262301-38-2No bromine

The 3-bromophenyl derivative exhibits enhanced lipophilicity compared to the 2-bromophenyl analogue, influencing membrane permeability .

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